![molecular formula C13H17F3N4O2 B2571325 tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate CAS No. 2416242-96-9](/img/structure/B2571325.png)
tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate: is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with trifluoromethylated amines under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran are used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific reaction conditions required. The use of automated systems for temperature and pressure control ensures the consistency and purity of the final product. Purification steps such as crystallization or chromatography are employed to isolate the desired compound .
化学反応の分析
Types of Reactions: tert-Butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the efficacy of pyrido[4,3-d]pyrimidine derivatives in cancer treatment. The compound has been synthesized as part of a series aimed at developing potent inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Compounds with a similar structure have shown selective inhibition of PARP-1 and PARP-2, particularly against BRCA1-mutant cancer cells. This selectivity suggests that tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate could be a lead compound for further optimization in anticancer drug development .
Targeting Folate Pathways
The compound has also been explored for its potential to target folate receptors in tumor cells. Compounds with structural similarities have demonstrated significant activity against human tumor cells by selectively inhibiting cellular uptake mechanisms associated with folate transporters. This mechanism is crucial for the development of targeted therapies that minimize side effects on normal tissues while maximizing cytotoxicity against cancer cells .
Structure-Activity Relationship Studies
The synthesis and evaluation of various analogs have provided insights into the structure-activity relationships (SAR) of pyrido[4,3-d]pyrimidines. Modifications to the trifluoromethyl group and the carboxylate moiety have been shown to influence biological activity significantly. For instance, variations in substituents at specific positions on the pyrimidine ring can enhance potency and selectivity towards specific cancer cell lines .
Case Study 1: PARP Inhibition
A study focused on synthesizing novel PARP inhibitors included this compound as one of the lead compounds. The results indicated that this compound exhibited low nanomolar IC50 values against both PARP-1 and PARP-2, demonstrating its potential as a therapeutic agent for cancers with defective DNA repair mechanisms .
Case Study 2: Folate Receptor Targeting
In another investigation aimed at developing antifolates based on pyrido[4,3-d]pyrimidines, the compound was evaluated for its ability to inhibit growth in KB human tumor cells expressing folate receptors. The results showed that modifications to the nitrogen atoms in the heterocyclic ring could enhance selectivity for folate receptor-mediated uptake while reducing toxicity to normal cells .
作用機序
The mechanism of action of tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of nucleotides. By inhibiting DHFR, this compound can effectively reduce the proliferation of cancer cells by limiting their ability to synthesize DNA and RNA .
類似化合物との比較
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness: What sets tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate apart from similar compounds is its trifluoromethyl group. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .
生物活性
Tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from pyrido[4,3-d]pyrimidine frameworks through methods such as nucleophilic substitution and cyclization reactions. The structural integrity and purity of the synthesized compound are confirmed using spectroscopic techniques including NMR and mass spectrometry .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent and inhibitor of specific kinases involved in cancer progression.
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- In vitro Studies: The compound has shown promising results against human cancer cell lines such as MDA-MB-231 (breast cancer), PC3 (prostate cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines range from 0.57 μM to higher concentrations depending on the specific cellular context .
- Mechanism of Action: The compound appears to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis regulation and is often upregulated in cancer cells. Inhibition of eEF-2K activity leads to reduced cell proliferation and increased apoptosis in malignant cells .
2. Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group and the tert-butyl substituent significantly influences the biological activity of the compound. Studies have shown that modifications to these groups can enhance or diminish the anticancer efficacy:
Substituent | Effect on Activity |
---|---|
Trifluoromethyl | Enhances potency against eEF-2K |
Tert-butyl | Stabilizes the compound structure |
Compounds with similar pyrido[4,3-d]pyrimidine structures have been synthesized and evaluated for their inhibitory effects on various kinases, providing insights into optimizing therapeutic efficacy .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Breast Cancer Model: In a study involving MDA-MB-231 cells treated with varying concentrations of the compound, researchers observed a dose-dependent inhibition of cell growth with significant apoptosis markers noted at higher concentrations .
- Prostate Cancer Study: A comparative analysis with standard chemotherapeutics revealed that while doxorubicin showed higher cytotoxicity at lower doses, this compound demonstrated comparable effects at higher concentrations .
特性
IUPAC Name |
tert-butyl 2-amino-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2/c1-12(2,3)22-11(21)20-5-4-8-7(6-20)9(13(14,15)16)19-10(17)18-8/h4-6H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOQHEUKVKRMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC(=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。